4-Chlorobutyl(methyl)azanium;chloride
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Overview
Description
4-Chlorobutyl(methyl)azanium;chloride is a quaternary ammonium compound with the molecular formula C5H12ClN. It is characterized by the presence of a butyl chain substituted with a chlorine atom and a methyl group attached to the nitrogen atom. This compound is commonly used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobutyl(methyl)azanium;chloride typically involves the reaction of 4-chlorobutylamine with methyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The general reaction can be represented as follows:
4-Chlorobutylamine+Methyl Chloride→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chlorobutyl(methyl)azanium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted ammonium compounds, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chlorobutyl(methyl)azanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological membranes and ion channels.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of surfactants, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chlorobutyl(methyl)azanium;chloride involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis and death. It can also interact with ion channels, affecting their function and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobutylamine: A precursor in the synthesis of 4-Chlorobutyl(methyl)azanium;chloride.
Methylamine: Another simple amine that can form quaternary ammonium compounds.
Benzyltrimethylammonium Chloride: A similar quaternary ammonium compound with different substituents.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
IUPAC Name |
4-chlorobutyl(methyl)azanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClN.ClH/c1-7-5-3-2-4-6;/h7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEXDVQAAFCRLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH2+]CCCCCl.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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